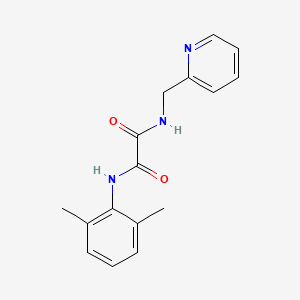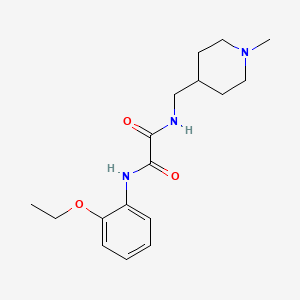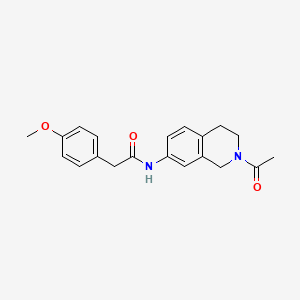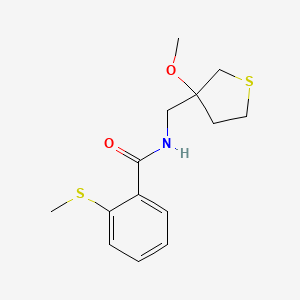![molecular formula C21H22N6 B2531029 4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-83-5](/img/structure/B2531029.png)
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its various pharmacological activities. This class of compounds has been extensively studied due to its potential as a privileged structure for drug discovery, particularly as inhibitors of certain enzymes and receptors .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines includes the formation of hydrogen-bonded sheets or three-dimensional frameworks, depending on the substituents and hydration state . Another example is the preparation of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which are valuable intermediates for further functionalization10. The synthesis of these compounds typically involves nucleophilic substitution reactions, as well as the use of high-resolution mass spectrometry and NMR for structural confirmation 10.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substitution pattern on the rings, particularly at the N4 and N6 positions, significantly influences the molecular conformation and the type of hydrogen bonding interactions that can occur . For example, intramolecular C-H...pi(arene) hydrogen bonds are common in these molecules and can dictate the overall conformation . X-ray crystallography is often used to determine the precise molecular structure and to understand the intermolecular interactions .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are useful for introducing different functional groups 10. The reactivity of these compounds can be exploited to create a diverse array of derivatives with potential pharmacological properties. For example, the reaction of hydrazines with diacetylketene N,S-acetals leads to the formation of pyrazolo[3,4-d]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. These compounds often exhibit good solubility in common organic solvents, which is beneficial for their application in medicinal chemistry . The presence of various substituents can also affect properties such as thermal stability, dielectric constants, and mechanical strength when these compounds are incorporated into polymeric materials . The pharmacokinetic properties of these derivatives are crucial for their development as drugs, and structure-activity relationship studies help optimize their biological activity and selectivity .
科学的研究の応用
Pyrazolo[3,4-d]pyrimidines in Scientific Research
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their wide range of biological and pharmacological activities. They have been extensively studied for their potential in drug discovery and development. Here's how they are applied in scientific research:
Optoelectronic Materials : Quinazoline and pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, have been explored for their applications in optoelectronic materials. These compounds are valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, as well as for nonlinear optical materials and colorimetric pH sensors. Their incorporation into π-extended conjugated systems enhances electroluminescent properties, making them suitable for various optoelectronic applications (Lipunova et al., 2018).
Medicinal Chemistry : Pyrazolo[1,5-a]pyrimidines, closely related to your compound, have shown a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these compounds have gained attention, highlighting the potential of this scaffold in developing drug candidates for various disease targets (Cherukupalli et al., 2017).
Optical Sensors : Pyrimidine derivatives, part of the pyrazolo[3,4-d]pyrimidine framework, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. They serve as effective probes in the synthesis of optical sensors, showcasing their versatility beyond pharmacological applications (Jindal & Kaur, 2021).
作用機序
Target of action
Pyrazolo[3,4-d]pyrimidines are known to have diverse biological potential and are often used as protein kinase inhibitors . The specific targets can vary depending on the exact structure and functional groups present in the molecule.
Mode of action
As protein kinase inhibitors, pyrazolo[3,4-d]pyrimidines generally work by binding to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that the kinase is involved in .
Biochemical pathways
The affected pathways would depend on the specific kinase that the compound targets. Kinases are involved in a wide variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The ADME properties of pyrazolo[3,4-d]pyrimidines can vary widely depending on their exact structure. Factors such as solubility, stability, and the presence of functional groups that can be metabolized can all influence a compound’s pharmacokinetics .
Result of action
The molecular and cellular effects of pyrazolo[3,4-d]pyrimidines can include inhibited cell growth, induced cell differentiation, or triggered apoptosis, depending on the specific targets and pathways affected .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazolo[3,4-d]pyrimidines .
Safety and Hazards
特性
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-13-6-5-7-16(11-13)23-21-25-19(17-12-22-27(4)20(17)26-21)24-18-9-8-14(2)10-15(18)3/h5-12H,1-4H3,(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSMZRHKAFWHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2530947.png)


![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/no-structure.png)
![2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2530952.png)


![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2530956.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)


![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(benzyloxy)benzyl)azetidine-3-carboxamide](/img/structure/B2530968.png)